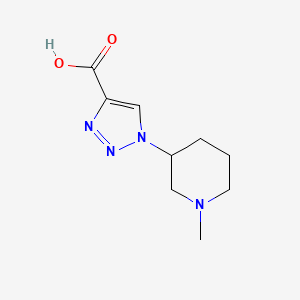
(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a methoxy-substituted pyridine ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the methoxypyridine derivative, which undergoes a series of reactions including nucleophilic substitution, cyclization, and coupling reactions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Techniques such as crystallization and chromatography are employed for purification .
化学反応の分析
Types of Reactions
(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine
Medically, this compound is explored for its potential in treating diseases such as cancer and neurological disorders. Its ability to modulate specific molecular pathways is of significant interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
作用機序
The mechanism of action of (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may modulate pathways involved in cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
- (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanol
- (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methane
Uniqueness
Compared to similar compounds, (2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exhibits unique chemical reactivity and biological activity. Its methoxy-substituted pyridine ring and pyrrolidine moiety contribute to its distinct properties, making it a valuable compound for various applications.
特性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
[2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-10-9-14(12-18-16)15-8-5-11-19(15)17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12,15H,5,8,11H2,1H3 |
InChIキー |
OJLHQHFUNGFUPC-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)




![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)



![2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11798326.png)

![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)


